![molecular formula C16H13N3O6S2 B2768545 N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide CAS No. 896360-94-4](/img/structure/B2768545.png)
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide
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Description
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, also known as MNMB, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. MNMB is a benzamide derivative that possesses a unique chemical structure, making it a promising candidate for use in scientific research.
Scientific Research Applications
Synthesis and Characterization N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide is part of a class of compounds explored for their diverse pharmacological activities. Studies have synthesized and characterized various derivatives, including quinazoline and thiazolidinone derivatives, to explore their potential as diuretic, antihypertensive, antimicrobial, and anticancer agents. For instance, the synthesis of quinazoline derivatives has shown significant pharmacological activities, indicating the potential of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide related compounds in medical chemistry (Rahman et al., 2014).
Antiparasitic and Anti-infective Potential The exploration of thiazolides, derivatives of nitazoxanide, which is structurally similar to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, has revealed a broad spectrum of activity against viruses, bacteria, intracellular and extracellular protozoan parasites, and proliferating mammalian cells. These compounds exhibit multiple mechanisms of action, including triggering apoptosis in mammalian cells and potentially targeting metabolic pathways in parasites (Hemphill et al., 2012).
Chemical Reactivity and Modification Studies on the chemical reactivity and modification of benzothiazole systems, including those related to N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide, have provided insights into the synthesis of novel compounds with potential pharmacological applications. For example, research on the ring opening of the benzothiazole system has led to the development of new synthetic pathways for creating derivatives with enhanced biological activities (Bartoli et al., 1974).
Anticancer and Antimicrobial Evaluation Derivatives of N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide have been synthesized and evaluated for their antimicrobial and anticancer potentials. For instance, 4-thiazolidinone derivatives have demonstrated significant in vitro antimicrobial and anticancer activities, indicating the therapeutic potential of these compounds in treating various diseases (Deep et al., 2016).
properties
IUPAC Name |
N-(4-methoxy-6-nitro-1,3-benzothiazol-2-yl)-2-methylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O6S2/c1-25-11-7-9(19(21)22)8-12-14(11)17-16(26-12)18-15(20)10-5-3-4-6-13(10)27(2,23)24/h3-8H,1-2H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWMAMZKXUFRFKR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)[N+](=O)[O-])SC(=N2)NC(=O)C3=CC=CC=C3S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O6S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxy-6-nitrobenzo[d]thiazol-2-yl)-2-(methylsulfonyl)benzamide |
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